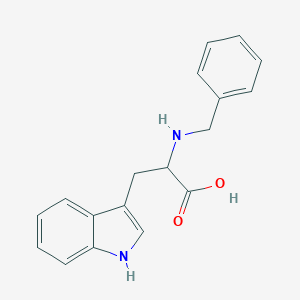

N-benzyltryptophan

Beschreibung

N-Benzyltryptophan is a synthetic derivative of the amino acid tryptophan, modified by the introduction of a benzyl group at the nitrogen atom of the indole ring. This structural alteration enhances its utility in organic synthesis, particularly as a precursor for bioactive alkaloids and β-carboline derivatives. The compound is synthesized via reductive alkylation of tryptophan methyl ester with benzaldehyde, followed by sodium borohydride reduction, achieving high enantioselectivity (>98%) and yields (>85%) in optimized protocols . Its applications span asymmetric synthesis, pharmaceutical intermediates, and studies of enzyme inhibition due to its rigid, planar structure and aromatic interactions.

Eigenschaften

Molekularformel |

C18H18N2O2 |

|---|---|

Molekulargewicht |

294.3g/mol |

IUPAC-Name |

2-(benzylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C18H18N2O2/c21-18(22)17(19-11-13-6-2-1-3-7-13)10-14-12-20-16-9-5-4-8-15(14)16/h1-9,12,17,19-20H,10-11H2,(H,21,22) |

InChI-Schlüssel |

YJOWHGZQECXOGW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N-Benzoyltryptophan Methyl Ester

Structural Differences: Unlike N-benzyltryptophan, which features a benzyl group attached via a single bond, N-benzoyltryptophan methyl ester contains a benzoyl group (C₆H₅CO-) linked to the indole nitrogen. This introduces a carbonyl moiety, altering electronic properties and reactivity. Reactivity: The benzoyl group increases electrophilicity at the indole nitrogen, making it more reactive in nucleophilic substitutions compared to the benzyl derivative. However, steric hindrance from the benzoyl group may reduce accessibility in intramolecular cyclizations.

N-Acetyltryptophan

Structural Differences : The acetyl group (CH₃CO-) in N-acetyltryptophan is smaller and less aromatic than the benzyl or benzoyl groups, reducing steric bulk but also limiting π-π stacking interactions.

Applications : Primarily used as a reference standard in pharmaceutical quality control (e.g., impurity profiling) due to its stability and well-characterized properties .

Pharmacological Relevance : Unlike N-benzyltryptophan, N-acetyltryptophan lacks significant bioactivity in alkaloid synthesis but is employed in studying metabolic pathways of tryptophan derivatives.

N-Benzyltryptophan Methyl Ester in Pictet–Spengler Reactions

Key Comparison :

- Reaction Efficiency : N-Benzyltryptophan methyl ester reacts with α-ketoglutaric acid under neutral conditions to yield diastereomeric pyridoindoles (344 and 345) with moderate stereochemical control . In contrast, the parent N-benzyltryptophan requires acidic conditions for cyclization but achieves higher enantioselectivity (>98%) in ketone formation .

- Synthetic Utility : The methyl ester derivative is favored in Pictet–Spengler reactions due to its solubility in organic solvents, whereas the free carboxylic acid form (N-benzyltryptophan) is more suited for aqueous-phase reactions.

(R)-(-)-N(α)-Benzyl-N(ß)-Boc-D-Hydrazinotryptophane

Structural Complexity : This hydrazine-modified derivative incorporates both benzyl and tert-butoxycarbonyl (Boc) protecting groups, enabling selective functionalization of the indole and side-chain amines.

Applications : Used in peptide synthesis and as a chiral building block for constrained β-carboline alkaloids, leveraging its dual protection for stepwise deprotection strategies .

Research Findings and Challenges

- Stereochemical Control : N-Benzyltryptophan’s high enantioselectivity (>98%) in ketone formation underscores its superiority over ester derivatives in asymmetric synthesis . However, diastereomer separation remains a challenge in Pictet–Spengler products .

- Stability Issues : N-Benzoyltryptophan derivatives exhibit reduced thermal stability compared to benzyl analogs, likely due to the electron-withdrawing carbonyl group .

- Emerging Applications: Derivatives like N-benzyl-D-hydrazinotryptophane are gaining traction in peptide-based drug discovery, though scalability and cost remain barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.